Namrdpr

Description

Contextualization of NAmRDPR within Complex Nucleotide Derivatives Research

Nucleotides and their derivatives are fundamental molecules in all living organisms, serving roles that extend far beyond being the building blocks of DNA and RNA. They function as essential coenzymes, key signaling molecules, and central players in energy metabolism. The study of complex nucleotide derivatives encompasses a wide array of modified or unusual nucleotide structures that participate in specific biochemical processes. This compound fits within this domain as a derivative formed during the degradation of NAD. wikipedia.orgfishersci.co.ukguidetopharmacology.orgfishersci.cactpharma.com.trnih.gov Its discovery highlights the potential for complex metabolic routes that yield less common nucleotide species. Understanding the formation and characteristics of compounds like this compound is crucial for a comprehensive picture of nucleotide biochemistry and the diverse chemical entities involved in cellular activities.

Theoretical Underpinnings of Chemical Compound Investigation

The investigation of chemical compounds, particularly complex biomolecules such as nucleotide derivatives, relies on a combination of experimental techniques and theoretical frameworks. The initial identification and characterization of this compound involved classic chemical analysis methods. Hydrolysis using alkaline conditions or phosphodiesterase enzymes, followed by subsequent chemical analysis of the resulting products, was instrumental in determining its composition. wikipedia.orgfishersci.co.ukguidetopharmacology.orgfishersci.ca Spectroscopic methods, such as ultraviolet (UV) absorption spectroscopy, provided key data for its identification, revealing characteristic absorption maxima at 265-266 nm in 0.1 N HCl and 325 nm in 1.0 N KCN. wikipedia.orgfishersci.co.ukguidetopharmacology.orgfishersci.ca

Beyond these experimental approaches, the theoretical underpinnings of chemical compound investigation in the broader field of complex biomolecules involve understanding molecular structure, reactivity, and interactions based on principles of chemistry and physics. Theoretical and computational methods, including molecular dynamics simulations and analyses of biomolecular assembly networks, are increasingly used to model and predict the behavior of complex biological molecules and their functional responses. While specific detailed theoretical studies solely focused on this compound were not found in the provided context, these theoretical approaches form a crucial part of the modern paradigm for investigating complex biomolecules and understanding how their structure dictates their function and interactions within intricate biological networks.

Detailed research findings on this compound's characteristics include its specific UV absorption profile:

| Condition | Absorption Maxima (nm) |

| 0.1 N HCl | 265-266 |

| 1.0 N KCN | 325 |

The optimal pH for the enzymatic formation of this compound by preparations from Aspergillus niger was found to be around 4.0. wikipedia.orgfishersci.co.ukguidetopharmacology.orgfishersci.ca

Evolution of Research Paradigms for Complex Biomolecules

Research into complex biomolecules has undergone significant evolution, driven by technological advancements and a deeper understanding of biological systems. Early paradigms often focused on isolating and characterizing individual molecules using classical biochemical techniques. The discovery and initial characterization of this compound, for instance, relied on enzymatic hydrolysis and chemical analysis methods available at the time. wikipedia.orgfishersci.co.ukguidetopharmacology.orgfishersci.ca

The field has since moved towards more integrated and sophisticated approaches. Modern research paradigms for complex biomolecules involve the convergence of molecular biology, biochemistry, and structural biology to gain comprehensive insights into their structure, function, and evolutionary history. Advanced analytical techniques, such as high-resolution mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography, provide detailed structural information. Complementary to experimental methods, computational approaches, including bioinformatics, molecular modeling, and simulations, are essential for analyzing large datasets, predicting molecular behavior, and understanding complex interactions within biological networks.

The study of complex nucleotide derivatives like this compound benefits from this evolving landscape, allowing for more precise characterization and a better understanding of their metabolic origins and potential biological significance. The observation that this compound is formed stoichiometrically with the degradation of NAD in Aspergillus niger and appears to be a terminal metabolite in the NAD pathway in this organism exemplifies the detailed metabolic investigations that contribute to our understanding of complex biomolecule transformations. wikipedia.orgfishersci.co.ukguidetopharmacology.orgfishersci.canih.gov The continued evolution of research paradigms promises even greater insights into the intricate world of complex biomolecules.

Structure

3D Structure

Properties

CAS No. |

30419-23-9 |

|---|---|

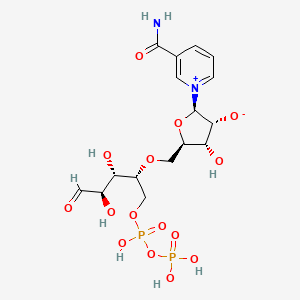

Molecular Formula |

C16H24N2O15P2 |

Molecular Weight |

546.31 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(3-carbamoylpyridin-1-ium-1-yl)-5-[[(2R,3S,4R)-3,4-dihydroxy-1-[hydroxy(phosphonooxy)phosphoryl]oxy-5-oxopentan-2-yl]oxymethyl]-4-hydroxyoxolan-3-olate |

InChI |

InChI=1S/C16H24N2O15P2/c17-15(24)8-2-1-3-18(4-8)16-14(23)13(22)11(32-16)6-30-10(12(21)9(20)5-19)7-31-35(28,29)33-34(25,26)27/h1-5,9-14,16,20-22H,6-7H2,(H2,17,24)(H,28,29)(H2,25,26,27)/t9-,10+,11+,12-,13+,14+,16+/m0/s1 |

InChI Key |

NCVOOBHSYZVJAI-HQKBCVNISA-N |

SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COC(COP(=O)(O)OP(=O)(O)O)C(C(C=O)O)O)O)[O-])C(=O)N |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO[C@H](COP(=O)(O)OP(=O)(O)O)[C@H]([C@H](C=O)O)O)O)[O-])C(=O)N |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COC(COP(=O)(O)OP(=O)(O)O)C(C(C=O)O)O)O)[O-])C(=O)N |

Synonyms |

NAmRDPR nicotinamide ribose diphosphate ribose |

Origin of Product |

United States |

Biosynthetic and Chemoenzymatic Pathways of Nicotinamide Ribose Diphosphate Ribose Namrdpr

Enzymatic Mechanisms Governing NAmRDPR Formation and Transformation

The enzymatic mechanisms underlying this compound formation involve the degradation of NAD+. In the mold Aspergillus niger, an enzyme preparation has been shown to catalyze the degradation of NAD+ to form this compound. researchgate.nettandfonline.comoup.comtandfonline.com This process involves the specific cleavage of the adenine-ribose linkage in NAD+. tandfonline.com

Kinetic Characterization of this compound Biosynthetic Enzymes

Studies on the enzyme preparation from Aspergillus niger responsible for this compound formation have provided some insights into its kinetics. The formation of this compound proceeded stoichiometrically with the degradation of NAD+. researchgate.nettandfonline.comoup.comtandfonline.com The optimal pH for this compound formation by this enzyme preparation was found to be around 4.0. researchgate.nettandfonline.comoup.comtandfonline.comjst.go.jp Enzyme kinetics generally involves studying the rates of enzyme-catalyzed reactions and can provide parameters such as Vmax (maximum velocity) and Km (Michaelis constant), which describe the enzyme's catalytic efficiency and substrate binding affinity, respectively. ditki.comsketchy.combioninja.com.au While the search results mention that apparent Km and Kcat values were calculated for an enzyme from Aspergillus niger that hydrolyzes several substrates, including NAD+, specific kinetic parameters solely for this compound formation were not explicitly detailed in the provided snippets. researchgate.net

Mechanistic Elucidation of Enzymatic Catalysis in this compound Production

The formation of this compound in Aspergillus niger is reported to occur through the hydrolytic cleavage of the adenine-ribose bond of NAD+ by a nucleosidase-type enzyme. tandfonline.com This is distinct from the more common NADase (NAD glycohydrolase) activity, which hydrolyzes the nicotinamide-ribose linkage of NAD+. tandfonline.com Enzymatic catalysis involves the enzyme binding to the substrate at the active site, facilitating a chemical transformation, and then releasing the products. libretexts.orgyoutube.com The specific mechanism by which the Aspergillus niger enzyme cleaves the adenine-ribose bond to yield this compound involves this hydrolytic process. tandfonline.com

Strategies for Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines the advantages of chemical reactions and enzymatic catalysis to synthesize complex molecules. nih.gov While the search results discuss the chemoenzymatic synthesis of NAD+ analogues and isotopically labeled nicotinamide (B372718) riboside rsc.orgresearchgate.netnih.govrsc.org, direct information on established chemoenzymatic strategies specifically for the synthesis of this compound is limited in the provided snippets. However, the principles of chemoenzymatic synthesis, involving the use of enzymes for specific steps, could potentially be applied to this compound synthesis.

Optimization of Biocatalytic Reaction Conditions for this compound Synthesis

Optimizing biocatalytic reaction conditions involves factors such as enzyme selection, reaction temperature, pH, and substrate concentration to improve process efficiency and product yield. numberanalytics.commdpi.com For the enzymatic formation of this compound by the Aspergillus niger enzyme preparation, an optimal pH of around 4.0 has been reported. researchgate.nettandfonline.comoup.comtandfonline.comjst.go.jp Further optimization of conditions like temperature, enzyme concentration, and substrate concentration would be necessary for efficient biocatalytic production of this compound. Kinetic modeling can be a powerful tool in optimizing enzyme-based processes, especially for multi-step reactions. acib.at

Investigation of Enzyme Engineering Approaches for Enhanced this compound Yields

Enzyme engineering, including techniques like directed evolution and rational design, aims to modify enzyme properties such as activity, selectivity, and stability to enhance their performance in biocatalytic processes. nih.govnih.govplos.orgmdpi.com These approaches could potentially be applied to the enzyme(s) responsible for this compound formation to improve their catalytic efficiency or yield. Rational design involves using protein structure and computational methods to propose specific mutations, while directed evolution simulates natural evolution through cycles of mutation and screening. nih.govmdpi.com While the search results discuss enzyme engineering for improving the synthesis of various compounds nih.govnih.govplos.org, specific research on enzyme engineering approaches directly applied to enhancing this compound yields was not found in the provided information.

Data Tables

Based on the provided information, a detailed data table specifically for this compound kinetic parameters is not available. However, we can present the optimal pH condition reported for its enzymatic formation:

| Process | Optimal pH | Organism |

| Enzymatic formation of this compound from NAD+ | ~4.0 | Aspergillus niger |

Detailed Research Findings

Key research findings regarding this compound formation include:

Identification of this compound as a metabolite of NAD+ degradation in Aspergillus niger. researchgate.nettandfonline.comoup.comtandfonline.com

The enzyme responsible in A. niger cleaves the adenine-ribose bond of NAD+. tandfonline.com

The optimal pH for this enzymatic formation is around 4.0. researchgate.nettandfonline.comoup.comtandfonline.comjst.go.jp

Formation of this compound proceeds stoichiometrically with NAD+ degradation in A. niger. researchgate.nettandfonline.comoup.comtandfonline.com

The enzyme preparation from A. niger may have broad substrate specificity. researchgate.net

Advanced Synthetic Methodologies for Nicotinamide Ribose Diphosphate Ribose Namrdpr Analogs and Derivatives

Retrosynthetic Analysis for NAmRDPR Core Structure and Analogs

Retrosynthetic analysis is a foundational strategy in designing the synthesis of complex molecules like this compound. This approach involves deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors. The core structure of this compound, a nicotinamide-containing dinucleotide, suggests key disconnections at the pyrophosphate linkage and the glycosidic bonds.

A primary retrosynthetic disconnection breaks the pyrophosphate bridge, yielding two key fragments: a nicotinamide (B372718) riboside monophosphate and a ribose monophosphate derivative. Further disconnection of the nicotinamide riboside monophosphate at the glycosidic bond leads to a protected ribose species and a nicotinamide derivative. This strategy allows for the modular synthesis of analogs by varying the nicotinamide or ribose components.

Key precursors identified through this analysis often include:

Nicotinamide or its derivatives: These can be modified to introduce different functional groups on the pyridine (B92270) ring.

Protected ribofuranose derivatives: Acetyl or benzoyl protecting groups are commonly used to ensure stereocontrol during glycosylation. mdpi.com

Phosphorylating agents: Reagents such as phosphorus oxychloride are used to introduce the phosphate (B84403) moieties.

This analytical approach enables the logical design of synthetic pathways and facilitates the preparation of a diverse library of this compound analogs for structure-activity relationship studies. nih.govnih.gov

Development of Novel Chemical Synthetic Routes to this compound and Its Precursors

The synthesis of this compound and its precursors has evolved from multi-step, low-yield procedures to more streamlined and efficient methods. Novel synthetic routes often focus on improving the yield and purity of key intermediates like nicotinamide riboside (NR).

One notable advancement is the development of one-pot procedures. For instance, a two-step, one-pot synthesis of β-nicotinamide riboside has been reported, starting from the coupling of ethyl nicotinate (B505614) with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. nih.govnih.gov This method offers high stereoselectivity and good yields. The resulting triacetylated nicotinate ester nucleoside can then be converted to nicotinamide riboside through ammonolysis. mdpi.comnih.gov

Enzymatic and chemoenzymatic approaches are also gaining prominence. Enzymes such as nicotinamide phosphoribosyltransferase (NamPT) and nicotinamide riboside kinases (NRKs) can be used for the synthesis of nicotinamide mononucleotide (NMN), a key precursor to NAD+ and its analogs. mdpi.comuib.no Biocatalytic methods can offer high specificity and milder reaction conditions compared to traditional chemical synthesis. nih.gov

The Zincke reaction provides another pathway for the chemical synthesis of nicotinamide riboside, involving the reaction of a pyridine derivative with an electron-poor aromatic compound to form a Zincke salt, which can then be converted to the desired product. mdpi.com

| Synthetic Route | Key Precursors | Key Features | Reference |

| One-Pot Synthesis | Ethyl nicotinate, Tetra-O-acetyl-β-D-ribofuranose | High stereoselectivity, good yields | nih.govnih.gov |

| Chemoenzymatic | Nicotinamide, PRPP | High specificity, mild conditions | mdpi.com |

| Zincke Reaction | Pyridine derivative, 2,4-dinitrochlorobenzene | Alternative pathway for NR synthesis | mdpi.com |

Stereoselective Synthesis of Chiral Centers within this compound Framework

The biological activity of this compound and its analogs is highly dependent on their stereochemistry, particularly at the anomeric carbon of the ribose moieties. Therefore, achieving high stereoselectivity in the synthesis of the β-anomer is a critical challenge.

The Vorbrüggen glycosylation is a widely used method for the stereoselective formation of the β-glycosidic bond. nih.gov This reaction typically involves the coupling of a silylated nucleobase with a protected ribose derivative in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). mdpi.comresearchgate.net The use of participating protecting groups, such as acetyl or benzoyl groups at the C2' position of the ribose, helps to direct the incoming nucleobase to the β-face of the oxocarbenium ion intermediate, leading to the desired stereoisomer. mdpi.com

Careful control of reaction conditions, including the choice of solvent and the amount of catalyst, is crucial for achieving high stereoselectivity. Research has shown that the stereospecificity of NAD-mediated reactions is determinant in biological systems, as the pyridine ribotide moiety of NAD+ only reacts in the β-configuration.

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of complex molecules like this compound traditionally involves the use of hazardous solvents and reagents, generating significant chemical waste. The application of green chemistry principles aims to develop more sustainable and environmentally friendly synthetic methods. rsc.org

Key areas of focus in greening the synthesis of this compound and its precursors include:

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives or reducing solvent usage altogether. rsc.org

Biocatalysis: Employing enzymes to carry out specific transformations under mild, aqueous conditions, which can reduce the need for protecting groups and harsh reagents. nih.govhuarenscience.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. huarenscience.com

Mechanochemistry: This technique uses mechanical energy, such as grinding or milling, to drive chemical reactions, often with significantly reduced solvent use. mcgill.ca Studies have shown that mechanochemical synthesis can reduce solvent requirements by up to 95% for the synthesis of DNA fragments. mcgill.ca

Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce dependence on fossil fuels. huarenscience.com

These approaches not only reduce the environmental impact of this compound synthesis but can also lead to more efficient and cost-effective processes. rsc.orgrsc.org

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits | Reference |

| Biocatalysis | Enzymatic synthesis of NMN | Milder reaction conditions, high selectivity | nih.gov |

| Mechanochemistry | Solvent-free or reduced-solvent synthesis | Reduced waste, increased efficiency | mcgill.ca |

| Safer Solvents | Replacement of hazardous solvents | Reduced environmental impact | rsc.org |

Solid-Phase and Flow Chemistry Approaches for this compound Assembly

Solid-phase synthesis and flow chemistry are modern techniques that offer significant advantages for the synthesis of this compound and its analogs, including automation, high throughput, and improved purification.

Solid-Phase Synthesis: This technique involves attaching the initial building block to a solid support (resin) and then sequentially adding the subsequent units. acs.orgyoutube.com The key advantage is that excess reagents and byproducts can be easily washed away after each step, simplifying purification. youtube.combiosynth.com Solid-phase synthesis is particularly well-suited for the combinatorial synthesis of libraries of this compound analogs, where different building blocks can be systematically introduced to explore structure-activity relationships. acs.orgrsc.org The phosphoramidite (B1245037) method, originally developed for oligonucleotide synthesis, is a cornerstone of solid-phase synthesis and can be adapted for the assembly of this compound. biosynth.comnih.gov

Flow Chemistry: In flow chemistry, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com This can lead to improved yields, higher purity, and enhanced safety. An on-demand flow synthesis of phosphoramidites, key precursors for this compound synthesis, has been developed, avoiding the need for their storage and the degradation that can occur at ambient temperatures. chemistryviews.org This approach can be integrated into automated synthesizers for a more streamlined and efficient process. chemistryviews.org

These advanced techniques are paving the way for the rapid and efficient synthesis of complex molecules like this compound, accelerating research and development in this field.

Mechanistic Investigations of Nicotinamide Ribose Diphosphate Ribose Namrdpr Reactivity

Elucidation of NAmRDPR Chemical Degradation Pathways

The primary degradation route for NR involves the hydrolysis of the N-glycosidic bond that links the nicotinamide (B372718) and ribose moieties. chemicalbook.com This cleavage results in the formation of nicotinamide and D-ribose. chemicalbook.com This reaction is known to be susceptible to catalysis under basic conditions. nih.gov Given the structural similarity, it is plausible that this compound undergoes a similar hydrolytic cleavage at its N-glycosidic bond, which would yield nicotinamide and a ribose-diphosphate-ribose sugar fragment.

Another potential degradation pathway for this compound, drawing parallels with NAD+, could involve the cleavage of the pyrophosphate bond. In NAD+, this cleavage yields nicotinamide mononucleotide (NMN) and adenosine (B11128) monophosphate (AMP). Analogously, the pyrophosphate bridge in this compound could be a site for enzymatic or chemical hydrolysis, which would result in the formation of nicotinamide mononucleotide and ribose-1-phosphate. The stability of NR and its derivatives is also known to be affected by temperature and pH. For instance, the reduced form of nicotinamide riboside (NRH) has been shown to hydrolyze rapidly under acidic conditions. rsc.org

Table 1: Proposed Degradation Products of this compound Based on Analogy with Related Compounds

| Degradation Pathway | Potential Products | Basis of Hypothesis |

| N-glycosidic bond hydrolysis | Nicotinamide and Ribose-Diphosphate-Ribose | Analogy with Nicotinamide Riboside (NR) degradation chemicalbook.comnih.gov |

| Pyrophosphate bond cleavage | Nicotinamide Mononucleotide (NMN) and Ribose-1-Phosphate | Analogy with NAD+ degradation |

It is important to emphasize that these proposed pathways are hypothetical and require experimental validation through detailed studies on this compound itself.

Kinetic Studies of this compound Reactions under Controlled Conditions

Specific kinetic data for the reactions of this compound are not currently available. To understand the potential reactivity of this compound, we can again turn to the kinetic studies of related compounds. The rate of a chemical reaction is influenced by factors such as temperature, pH, and the concentration of reactants. youtube.com

For instance, the degradation of NR has been shown to follow pseudo-first-order kinetics under certain conditions. nih.gov Kinetic studies on the hydrolysis of acetic anhydride (B1165640) using benchtop NMR have demonstrated how reaction rates can be determined by monitoring the change in concentration of reactants or products over time. magritek.com A similar approach could be employed to study the kinetics of this compound degradation. By monitoring the disappearance of the this compound signal or the appearance of degradation product signals in NMR spectra, the rate constants and half-life of this compound under various controlled conditions (e.g., different pH values and temperatures) could be determined. nih.gov

The activation energy for the degradation of this compound could also be determined by studying the reaction at different temperatures and applying the Arrhenius equation. magritek.com This would provide valuable information about the energy barrier for the reaction and how susceptible the reaction rate is to changes in temperature.

Table 2: Factors Influencing Reaction Kinetics and Potential Methods for Studying this compound

| Influencing Factor | Potential Effect on this compound Reactivity | Method for Kinetic Study |

| Temperature | Increased temperature would likely increase the rate of degradation. | NMR Spectroscopy, HPLC |

| pH | Degradation rate is expected to be pH-dependent, with potential for increased rates in acidic or basic conditions. | NMR Spectroscopy, HPLC |

| Reactant Concentration | The rate of reaction would depend on the concentration of this compound and any other reactants. | Reaction Progress Kinetic Analysis (RPKA) wikipedia.org |

Characterization of Transient Intermediates in this compound Transformations

The direct characterization of transient intermediates in this compound transformations has not been reported. Transient intermediates are short-lived species that are formed during a chemical reaction and are often difficult to detect. nih.gov Techniques such as paramagnetic relaxation enhancement (PRE) NMR spectroscopy have been used to detect and characterize low-population transient intermediates in macromolecular binding events. nih.govrsc.org

In the context of this compound degradation, it is possible that transient intermediates are formed, for example, during the cleavage of the N-glycosidic or pyrophosphate bonds. These could include protonated species or conformational isomers that exist for a very short time. The study of transient intermediates in protein folding has been aided by NMR relaxation dispersion experiments, which can probe conformational exchange processes on a microsecond to millisecond timescale. nih.gov

Future research on this compound could employ advanced spectroscopic techniques like time-resolved NMR or stopped-flow spectroscopy coupled with UV-Vis or fluorescence detection to identify and characterize any transient species that may form during its chemical transformations.

Solvent and Environmental Effects on this compound Reaction Kinetics

The choice of solvent can have a significant impact on the rate and mechanism of a chemical reaction. wikipedia.org Solvents can influence the stability of reactants, transition states, and products, thereby altering the reaction kinetics. wikipedia.org While specific studies on the solvent effects on this compound are lacking, general principles of solvent effects on reactions can be considered.

The polarity of the solvent is a key factor. nih.gov For a reaction that involves the formation of a more polar transition state from less polar reactants, a more polar solvent will stabilize the transition state and increase the reaction rate. Conversely, if the reactants are more polar than the transition state, a more polar solvent will slow down the reaction. wikipedia.org Given the charged nature of the diphosphate (B83284) group in this compound, its stability and reactivity are likely to be highly dependent on the solvent's polarity and its ability to form hydrogen bonds.

The stability of related compounds provides some clues. For example, the stability of some nitropurine tautomers is enhanced in more polar solvents. mdpi.com Similarly, the photolysis of riboflavin (B1680620) is influenced by the solvent's dielectric constant and viscosity. nih.gov It is reasonable to hypothesize that the degradation of this compound would be faster in polar protic solvents like water or alcohols, which can stabilize charged intermediates and transition states through hydrogen bonding.

Table 3: Potential Influence of Solvent Properties on this compound Reaction Kinetics

| Solvent Property | Potential Effect on this compound | Rationale |

| Polarity/Dielectric Constant | Higher polarity may accelerate degradation. | Stabilization of charged transition states and intermediates. nih.gov |

| Protic vs. Aprotic | Protic solvents may increase degradation rates. | Ability to donate hydrogen bonds to stabilize anions. |

| Viscosity | Higher viscosity may decrease reaction rates. | Slower diffusion of reacting molecules. |

Isotope Labeling Studies for Mechanistic Pathway Tracing of this compound

Isotope labeling is a powerful technique used to trace the pathways of atoms and molecules through chemical and biological reactions. sigmaaldrich.com By replacing an atom in a molecule with its heavier, stable isotope (e.g., replacing ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can follow the fate of the labeled portion of the molecule using techniques like NMR spectroscopy and mass spectrometry. researchgate.net

Although no isotope labeling studies have been published specifically for this compound, this methodology would be invaluable for elucidating its degradation mechanisms. For example, to confirm the hydrolysis of the N-glycosidic bond, one could synthesize this compound with a ¹⁵N-labeled nicotinamide ring. Upon degradation, the ¹⁵N label would be found exclusively in the resulting nicotinamide product, confirming the cleavage site.

Similarly, to investigate the cleavage of the pyrophosphate bridge, one could label the phosphate (B84403) groups with ³¹P isotopes or the ribose moieties with ¹³C. Following the reaction and analyzing the products would reveal how the molecule fragments. Isotope labeling can also be used in kinetic studies to determine kinetic isotope effects, which can provide detailed information about the transition state of a reaction.

The synthesis of isotopically labeled precursors, such as ribonucleoside triphosphates, is a well-established process that could be adapted for the synthesis of labeled this compound for such mechanistic studies. nih.gov

Computational and Theoretical Studies of Nicotinamide Ribose Diphosphate Ribose Namrdpr

Quantum Mechanical Calculations on NAmRDPR Electronic Structure and Stability

Quantum mechanics (QM) calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its stability and reactivity. nih.gov Methods like Hartree-Fock (HF) and post-HF methods, or hybrid approaches, can be employed to solve the electronic Schrödinger equation, providing detailed insights into orbital energies and electron distribution. nih.govresearchgate.net For a molecule of this compound's size, these calculations can be computationally intensive but yield high-accuracy data on its intrinsic properties.

Table 5.1.1: Calculated Electronic Properties of this compound Hypothetical data generated for illustrative purposes.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Energy | -2150.45 Hartree | HF/6-31G |

| HOMO Energy | -8.2 eV | HF/6-31G |

| LUMO Energy | 1.5 eV | HF/6-31G |

| HOMO-LUMO Gap | 9.7 eV | HF/6-31G |

| Dipole Moment | 5.8 Debye | HF/6-31G* |

Molecular Dynamics Simulations of this compound Conformational Landscape

While QM calculations provide information on a static molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.comyoutube.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape of flexible molecules like this compound in a simulated physiological environment (e.g., in a water box with ions). nih.govnih.gov

Table 5.2.1: Major Conformational States of this compound from MD Simulations Hypothetical data generated for illustrative purposes.

| Conformational State | Population (%) | Average Ring-Ring Distance (Å) | Key Dihedral Angle (γ) |

|---|---|---|---|

| Folded (Compact) | 45% | 4.5 Å | gauche (+) |

| Extended (Open) | 50% | 13.8 Å | trans |

| Semi-Folded | 5% | 8.2 Å | gauche (-) |

Density Functional Theory (DFT) Analysis of this compound Reactivity

Density Functional Theory (DFT) is a class of QM methods that calculates the electronic structure of many-body systems based on the electron density, offering a balance between accuracy and computational cost. longdom.org DFT is particularly useful for analyzing chemical reactivity. longdom.org Conceptual DFT provides a framework to quantify reactivity through various descriptors derived from how the system's energy changes with the number of electrons.

For this compound, DFT calculations can determine global reactivity indices such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω). Chemical potential relates to the molecule's tendency to lose or gain electrons, hardness measures its resistance to changes in its electron distribution, and electrophilicity quantifies its ability to accept electrons. These descriptors help predict how this compound will behave in chemical reactions, for instance, whether it is more likely to act as a nucleophile or an electrophile.

Table 5.3.1: DFT-Calculated Global Reactivity Descriptors for this compound Hypothetical data generated for illustrative purposes.

| Reactivity Descriptor | Definition | Calculated Value (eV) |

|---|---|---|

| Chemical Potential (μ) | -(I+A)/2 | -4.95 |

| Chemical Hardness (η) | (I-A)/2 | 4.85 |

| Global Electrophilicity (ω) | μ²/2η | 2.52 |

(I = Ionization Potential, A = Electron Affinity)

Prediction of Reaction Pathways and Transition States for this compound Transformations

Understanding the chemical transformations a molecule can undergo is crucial to defining its function. Computational methods can be used to explore potential reaction pathways and identify the high-energy transition states that connect reactants to products. nih.gov This involves mapping the potential energy surface of the reaction. Finding the minimum energy path and the associated transition state structure allows for the calculation of the activation energy (Ea), which is the primary determinant of the reaction rate.

A plausible transformation for this compound could be the hydrolysis of its pyrophosphate bond, a common reaction for related dinucleotides. nih.gov Computational models can simulate this reaction, for example, with a water molecule as the reactant. By calculating the geometries of the reactant, transition state, and product, the energy barrier for this hydrolysis can be determined. This provides insight into the intrinsic stability of the this compound molecule in an aqueous environment and can serve as a baseline for studying potential enzyme-catalyzed transformations.

Table 5.4.1: Predicted Energetics for this compound Pyrophosphate Hydrolysis Hypothetical data generated for illustrative purposes.

| Reaction Step | Parameter | Calculated Value |

|---|---|---|

| Transition State (TS) | Activation Energy (Ea) | 25.5 kcal/mol |

| Key Bond Change | P-O bond breaking, O-H bond forming | |

| Product | Reaction Energy (ΔE) | -5.2 kcal/mol (exergonic) |

Computational Design of this compound Analogs with Modified Reactivity Profiles

A significant advantage of theoretical studies is the ability to perform in silico design of novel molecules. nih.govnih.gov By making specific chemical modifications to the structure of this compound, it is possible to systematically alter its electronic properties and, consequently, its reactivity and stability. mdpi.com For instance, adding electron-withdrawing or electron-donating groups to the nicotinamide (B372718) ring could modulate the molecule's redox potential or its susceptibility to nucleophilic attack.

Computational screening can rapidly evaluate a library of hypothetical this compound analogs. By recalculating the electronic and reactivity descriptors for each analog, researchers can identify candidates with desired properties before undertaking costly and time-consuming chemical synthesis. For example, an analog could be designed to be more resistant to hydrolysis by modifying the pyrophosphate linkage, or its binding affinity for a target enzyme could be enhanced by altering its substituent groups. researchgate.net

Table 5.5.1: In Silico Screening of this compound Analogs Hypothetical data generated for illustrative purposes.

| Analog Name | Modification | Predicted Change in HOMO-LUMO Gap | Predicted Change in Electrophilicity (ω) |

|---|---|---|---|

| This compound-Cl | Chlorine at C5 of nicotinamide | Decrease (-0.4 eV) | Increase (+0.3) |

| This compound-NH2 | Amino group at C5 of nicotinamide | Increase (+0.2 eV) | Decrease (-0.5) |

| This compound-Thio | Thio-substitution in pyrophosphate | Negligible | Negligible (Increased Hydrolytic Stability) |

Table of Compounds

| Abbreviation | Full Chemical Name |

|---|---|

| This compound | Nicotinamide Ribose Diphosphate (B83284) Ribose |

| This compound-Cl | 5-Chloro-Nicotinamide Ribose Diphosphate Ribose |

| This compound-NH2 | 5-Amino-Nicotinamide Ribose Diphosphate Ribose |

| This compound-Thio | Nicotinamide Ribose Thiodiphosphate Ribose |

| NAD+ | Nicotinamide Adenine Dinucleotide |

Intermolecular Interactions and Supramolecular Assembly of Nicotinamide Ribose Diphosphate Ribose Namrdpr

Host-Guest Chemistry Involving NAmRDPR

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. While specific host-guest complexes involving this compound are not extensively documented, the principles of supramolecular chemistry suggest its potential to act as both a host and a guest. nih.gov The cavities and recognition sites within larger host molecules, such as cyclodextrins or calixarenes, could potentially encapsulate the nicotinamide (B372718) or ribose moieties of this compound. Conversely, the flexible structure of this compound might allow it to form a pocket that can accommodate smaller guest molecules. The dynamic nature of these interactions is crucial for applications in selective binding and encapsulation of small molecules. nih.gov

Non-Covalent Interactions of this compound with Defined Molecular Scaffolds

The interaction of this compound with molecular scaffolds, such as proteins and nucleic acids, is dictated by a range of non-covalent forces. wikipedia.org These interactions are fundamental to the biological activity of the related NAD+ molecule and are expected to be similar for this compound. The key non-covalent interactions include:

Hydrogen Bonding: The hydroxyl groups on the ribose sugars, the amide group of the nicotinamide ring, and the phosphate (B84403) groups are all capable of forming strong hydrogen bonds. For instance, the carbonyl oxygen of an acetyllysine has been observed to form hydrogen bonds with the 2'- and 3'-hydroxyl groups of the nicotinamide ribose ring in NAD+ analogs. nih.gov

Electrostatic Interactions: The negatively charged diphosphate (B83284) group can engage in strong electrostatic interactions with positively charged residues on molecular scaffolds. wikipedia.org

π-Stacking: The electron-rich nicotinamide ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within proteins. wikipedia.org

The combination of these interactions allows for specific and transient binding, which is crucial for many biological processes. wikipedia.org

Below is an interactive data table summarizing the potential non-covalent interactions of this compound.

| Functional Group of this compound | Potential Interacting Partner on a Molecular Scaffold | Type of Non-Covalent Interaction |

| Nicotinamide Ring | Aromatic amino acid (e.g., Phenylalanine) | π-π stacking |

| Ribose Hydroxyl Groups | Amino acid side chains (e.g., Asparagine, Serine) | Hydrogen Bonding |

| Diphosphate Group | Positively charged amino acids (e.g., Lysine, Arginine) | Electrostatic Interaction (Ionic Bond) |

| Amide Group of Nicotinamide | Polar amino acid side chains | Hydrogen Bonding |

Self-Assembly Tendencies of this compound in Solution and at Interfaces

Self-assembly is the spontaneous organization of molecules into ordered structures. mdpi.com The amphiphilic character of this compound, with its polar phosphate and sugar moieties and less polar nicotinamide ring, suggests a tendency to self-assemble in solution. This process is driven by the minimization of unfavorable interactions with the solvent and the maximization of favorable intermolecular forces. mdpi.com

At interfaces, such as an air-water or lipid-water interface, this compound molecules would likely orient themselves to satisfy the energetic requirements of their different parts. The polar phosphate and ribose groups would favor interaction with the aqueous phase, while the nicotinamide ring might prefer a less polar environment. This could lead to the formation of monolayers or more complex supramolecular architectures. The study of self-assembling peptides and tetrapyrroles provides a model for how different molecular components can drive the formation of long-range ordered structures. mdpi.comhw.ac.uk

Coordination Chemistry of this compound with Metal Ions (if applicable to non-biological contexts)

Coordination chemistry involves the formation of coordination complexes between a central metal ion and surrounding molecules or ions, known as ligands. youtube.com The this compound molecule possesses several potential coordination sites for metal ions. The negatively charged oxygen atoms of the diphosphate group are excellent ligands for a variety of metal ions, acting as Lewis bases that can donate electron pairs to the metal ion, which acts as a Lewis acid. libretexts.orgmsu.edu

The nitrogen and oxygen atoms in the nicotinamide ring and the hydroxyl groups of the ribose moieties could also potentially coordinate with metal ions, although these interactions are generally weaker than those with the phosphate groups. The coordination of metal ions to this compound could influence its conformation and its ability to participate in other intermolecular interactions. The coordination number of the metal ion and the geometry of the resulting complex would depend on the specific metal ion and the reaction conditions. libretexts.orgyoutube.com

Adsorption and Desorption Phenomena of this compound on Material Surfaces

The interaction of this compound with material surfaces is relevant in contexts such as chromatography, biosensors, and prebiotic chemistry. The adsorption and desorption behavior will be governed by the chemical nature of both the this compound molecule and the surface.

The following table summarizes the key components of this compound and their likely interactions with material surfaces.

| Component of this compound | Likely Interaction with a Positively Charged Surface | Likely Interaction with a Hydrophobic Surface |

| Diphosphate Group | Strong electrostatic attraction | Repulsion |

| Ribose Moieties | Hydrogen bonding | Weak interaction |

| Nicotinamide Ring | Weaker electrostatic and hydrogen bonding | Hydrophobic interactions, π-stacking |

Advanced Spectroscopic and Analytical Methodologies for Namrdpr Mechanistic Studies

Application of In Situ Spectroscopy for Real-Time Monitoring of NAmRDPR Reactions

In situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing critical kinetic and mechanistic data without the need for sample quenching or extraction. Techniques like UV-Vis, fluorescence, and Raman spectroscopy are powerful tools for tracking enzymatic and chemical transformations.

Detailed Research Findings:

The formation of this compound from NAD+ is an enzymatic process. Real-time monitoring of such reactions can be achieved using various spectroscopic methods that track changes in the concentrations of reactants, intermediates, and products. For instance, dual-color fluorescence cross-correlation spectroscopy has been used to monitor enzyme kinetics in real-time by labeling molecules with different fluorophores. pnas.org Similarly, UV resonance Raman (UVRR) spectroscopy offers a label-free method to simultaneously quantify multiple components in a biotransformation. nih.gov

Given that this compound has distinct UV absorption maxima (265-266 nm in 0.1 N HCl and 325 nm in 1.0 N KCN), UV-Vis spectroscopy could be a primary tool for monitoring its formation from NAD+ in real-time. nih.govoptica.org Changes in the absorption spectrum would directly correlate with the enzymatic cleavage of the adenine-ribose bond in NAD+.

| Technique | Principle | Application to this compound Reactions |

| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by molecules. | Real-time tracking of the disappearance of NAD+ and appearance of this compound by monitoring changes at their respective absorption maxima. |

| Fluorescence Spectroscopy | Detects the emission of light from molecules that have absorbed light. NADH, the reduced form of NAD+, is fluorescent, while NAD+ is not. | If the reaction involves changes in NADH levels, fluorescence can be a highly sensitive monitoring tool. Genetically encoded fluorescent sensors for NAD+ could also be adapted. nih.gov |

| In Situ Raman Spectroscopy | Measures the inelastic scattering of light, providing a vibrational fingerprint of molecules. | Could potentially distinguish between NAD+ and this compound based on differences in their vibrational modes, allowing for real-time, label-free monitoring of the reaction. |

Advanced NMR Techniques for Probing this compound Dynamics and Interaction Sites

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. rsc.org Advanced techniques like 2D NMR (COSY, HSQC) can reveal through-bond and through-space connectivities, providing a detailed picture of molecular structure and interactions.

Detailed Research Findings:

¹H NMR spectroscopy has been successfully used to analyze the NAD+ metabolome in human cells, allowing for the quantification of NAD+, its precursors, and intermediates. nih.govmdpi.com The distinct proton signals of the nicotinamide (B372718) and adenine moieties in NAD+ are well-characterized. nih.gov For instance, the nicotinamide protons of NAD+ resonate in the 8.7 – 9.5 ppm spectral region. nih.gov

For this compound, which lacks the adenine group but retains the nicotinamide, ribose, and diphosphate (B83284) portions, ¹H and ³¹P NMR would be particularly insightful.

¹H NMR: Would allow for the identification and quantification of this compound in mixtures. The chemical shifts of the nicotinamide and ribose protons would be expected to be similar to those in NAD+, though subtle differences would arise from the absence of the adenine ring.

³¹P NMR: Would be sensitive to the diphosphate backbone, providing information about its chemical environment and conformational dynamics.

2D NMR (e.g., COSY, HSQC): These techniques would be crucial for the complete assignment of proton and carbon signals in this compound and for determining its three-dimensional structure in solution. By comparing the 2D NMR spectra of this compound with that of NAD+, one could precisely map the structural and dynamic changes resulting from the removal of the adenine group.

| NMR Technique | Information Provided | Expected Application to this compound |

| 1D ¹H NMR | Quantitative information about proton-containing functional groups. | Identification and quantification of this compound in biological extracts by observing the characteristic signals of the nicotinamide and ribose protons. nih.govresearchgate.net |

| 1D ³¹P NMR | Information on the chemical environment of phosphorus atoms. | Probing the diphosphate linkage, which is central to the structure of this compound. |

| 2D COSY | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). | Establishing the connectivity of protons within the nicotinamide and ribose rings of this compound. |

| 2D HSQC | Correlates protons with their directly attached carbons. | Assigning the ¹³C signals of this compound and confirming the overall carbon framework. |

High-Resolution Mass Spectrometry for Elucidating this compound Fragmentation Mechanisms

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions. When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for structural elucidation by analyzing the fragmentation patterns of ions.

Detailed Research Findings:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a well-established method for the analysis of the NAD+ metabolome. nih.govmdpi.com This technique allows for the separation and sensitive detection of NAD+ and its numerous metabolites in complex biological samples. nih.gov The fragmentation of NAD+ typically involves the cleavage of the pyrophosphate bond and the glycosidic bond linking the nicotinamide and ribose groups.

For this compound, HRMS would be essential for confirming its elemental composition. MS/MS analysis would reveal its characteristic fragmentation pathways. Based on the structure, the following fragmentation patterns would be anticipated:

Cleavage of the pyrophosphate bond: This would be a major fragmentation pathway, similar to NAD+, resulting in ions corresponding to nicotinamide mononucleotide (NMN) and a ribose diphosphate fragment.

Cleavage of the glycosidic bond: Loss of the nicotinamide group would result in an ion corresponding to the ribose diphosphate ribose moiety.

Fragmentation of the ribose units: Further fragmentation would involve the characteristic losses of water and other small neutral molecules from the sugar rings.

By comparing the fragmentation pattern of this compound with that of NAD+ and NMN, a comprehensive fragmentation mechanism can be established, providing a basis for its unambiguous identification in complex mixtures.

| Ionization Method | Fragmentation Behavior | Structural Information Gained |

| Electrospray Ionization (ESI) | Soft ionization technique that produces intact molecular ions. | Accurate mass of the intact this compound molecule. |

| Collision-Induced Dissociation (CID) | Fragmentation of precursor ions by collision with an inert gas. | Reveals the primary fragmentation pathways, such as cleavage of the phosphate (B84403) and glycosidic bonds. |

| Higher-Energy Collisional Dissociation (HCD) | A different fragmentation technique that can provide complementary structural information. | May produce additional fragments, aiding in the complete structural elucidation. |

Ultrafast Spectroscopy for Studying this compound Excited State Dynamics (if applicable)

Ultrafast spectroscopy techniques, such as transient absorption and two-dimensional electronic spectroscopy (2DES), operate on femtosecond to picosecond timescales, allowing for the direct observation of electronic excited state dynamics, including energy transfer and charge separation processes. nih.gov

Detailed Research Findings:

The excited state dynamics of NAD+ and particularly its reduced form, NADH, have been studied extensively. optica.orgbiorxiv.orgnih.govbiorxiv.org NADH exhibits a fluorescence emission with a maximum around 460 nm. optica.org Ultrafast studies on NADH have revealed complex decay kinetics, involving multiple conformations (folded and unfolded) and processes like solvent relaxation on picosecond timescales. nih.gov Upon UV excitation, NADH can enter a long-lived charge-separated state. biorxiv.org In contrast, the excited states of NAD+ are much shorter-lived, decaying within picoseconds. biorxiv.orgbiorxiv.org

Since this compound contains the nicotinamide moiety, which is a chromophore, it is expected to have excited states that can be probed by ultrafast spectroscopy. The absence of the adenine ring, however, would significantly alter its photophysics compared to NAD+. In NAD+, there can be electronic interactions between the nicotinamide and adenine rings in the folded conformation. In this compound, such intramolecular interactions are absent.

Therefore, the excited state dynamics of this compound would likely be dominated by the intrinsic properties of the nicotinamide chromophore and its interactions with the solvent. Ultrafast spectroscopy could be used to study:

Solvent Relaxation: The reorientation of solvent molecules around the excited nicotinamide ring.

Vibrational Cooling: The dissipation of excess vibrational energy after electronic excitation.

Intersystem Crossing and Internal Conversion: Non-radiative decay pathways of the excited state.

Comparing the excited state dynamics of this compound to that of isolated nicotinamide and NAD+ would provide fundamental insights into how the attachment of the ribose diphosphate ribose moiety influences the photophysical properties of the nicotinamide chromophore.

Raman and Infrared Spectroscopy for Vibrational Fingerprinting of this compound Chemical Changes

Raman and Infrared (IR) spectroscopy are complementary techniques that probe the vibrational modes of molecules. tandfonline.com The resulting spectra serve as a unique "fingerprint" that is highly specific to the molecular structure, conformation, and chemical environment. mdpi.com

Detailed Research Findings:

The vibrational spectra of NAD+ and NADH have been characterized using both Raman and IR spectroscopy. nih.govresearchgate.net The spectra can be largely understood by considering the contributions from the individual moieties: adenine, nicotinamide, ribose, and phosphate groups. nih.gov Surface-enhanced Raman spectroscopy (SERS) has been used to study the orientation of NAD+ adsorbed on silver surfaces, revealing that the molecule interacts with the surface via its phosphate and adenine groups. rsc.orgrsc.org

For this compound, Raman and IR spectroscopy would provide a detailed vibrational fingerprint. Key vibrational modes would include:

Nicotinamide ring modes: C=C and C=N stretching vibrations.

Ribose ring vibrations: C-O and C-C stretching modes.

Phosphate group vibrations: Symmetric and asymmetric stretching of the P-O bonds.

By comparing the vibrational spectra of this compound with those of NAD+, NMN, and ribose, a complete assignment of the observed vibrational bands could be achieved. These techniques would be particularly sensitive to conformational changes in the molecule and to interactions with other molecules, such as enzymes. For example, changes in the vibrational frequencies of the phosphate groups could indicate binding to a protein.

| Spectroscopic Technique | Key Vibrational Modes Probed | Application to this compound |

| Infrared (IR) Spectroscopy | Stretching and bending vibrations of polar bonds (e.g., C=O, P-O, O-H). | Provides a fingerprint spectrum sensitive to the phosphate and ribose moieties. researchgate.netru.nl |

| Raman Spectroscopy | Stretching and bending vibrations of non-polar bonds (e.g., C=C in the nicotinamide ring). | Complements IR spectroscopy, providing detailed information about the nicotinamide ring and the overall molecular backbone. nih.gov |

| Surface-Enhanced Raman Spectroscopy (SERS) | Vibrational modes of molecules adsorbed on metal nanoparticles. | Could be used to study the interaction of this compound with surfaces and to enhance its weak Raman signals. |

Compound Names

| Abbreviation | Full Name |

| This compound | Nicotinamide Ribose Diphosphate Ribose |

| NAD | Nicotinamide Adenine Dinucleotide |

| NAD+ | Nicotinamide Adenine Dinucleotide (Oxidized Form) |

| NADH | Nicotinamide Adenine Dinucleotide (Reduced Form) |

| NMN | Nicotinamide Mononucleotide |

| ADPR | Adenosine (B11128) Diphosphate Ribose |

| ADP | Adenosine Diphosphate |

| UVRR | UV Resonance Raman |

| COSY | Correlation Spectroscopy |

| HSQC | Heteronuclear Single Quantum Coherence |

| HRMS | High-Resolution Mass Spectrometry |

| MS/MS | Tandem Mass Spectrometry |

| ESI | Electrospray Ionization |

| CID | Collision-Induced Dissociation |

| HCD | Higher-Energy Collisional Dissociation |

| 2DES | Two-Dimensional Electronic Spectroscopy |

| IR | Infrared |

| SERS | Surface-Enhanced Raman Spectroscopy |

Structure Reactivity Relationship Srr Studies of Nicotinamide Ribose Diphosphate Ribose Namrdpr

Systematic Structural Modifications of NAmRDPR and Their Impact on Chemical Reactivity

The nicotinamide (B372718) ring is a primary site for modification. Introducing electron-withdrawing or electron-donating groups to this ring can significantly alter the electrophilicity of the pyridinium (B92312) nitrogen and the adjacent carbon atoms. For instance, the substitution of a hydrogen atom with a halogen or a nitro group is expected to increase the compound's susceptibility to nucleophilic attack. Conversely, the addition of an amino or methoxy (B1213986) group would likely decrease its reactivity towards nucleophiles.

Modifications to the ribose sugars also play a significant role in the chemical reactivity of this compound. The hydroxyl groups of the ribose units are key targets for esterification or etherification. Such modifications can alter the molecule's solubility and its ability to form hydrogen bonds, which in turn affects its interaction with enzymes and other reactants. The replacement of the hydroxyl groups with fluorine atoms, for example, can enhance the metabolic stability of the molecule.

The diphosphate (B83284) bridge is another critical area for structural modification. Altering the length of the phosphate (B84403) chain or replacing the oxygen atoms with sulfur (thiophosphates) or nitrogen (phosphoramidates) can impact the molecule's stability and its interaction with divalent metal ions, which are often crucial for enzymatic reactions involving phosphate groups.

Illustrative Data on the Impact of Structural Modifications on this compound Reactivity:

| Modification Site | Type of Modification | Expected Impact on Reactivity | Rationale |

| Nicotinamide Ring | Addition of Nitro Group (-NO2) | Increased susceptibility to nucleophilic attack | Strong electron-withdrawing effect increases the positive charge on the ring. |

| Nicotinamide Ring | Addition of Amino Group (-NH2) | Decreased susceptibility to nucleophilic attack | Electron-donating effect reduces the positive charge on the ring. |

| Ribose Moiety | Replacement of -OH with -F | Increased metabolic stability | The C-F bond is stronger and less susceptible to enzymatic cleavage than the C-OH bond. |

| Diphosphate Bridge | Replacement of Oxygen with Sulfur | Altered metal ion coordination and susceptibility to hydrolysis | Sulfur is less electronegative and has a larger atomic radius than oxygen. |

Analysis of Inductive, Steric, and Electronic Effects on this compound Reaction Rates

The reaction rates of this compound are governed by a complex interplay of inductive, steric, and electronic effects. Understanding these factors is essential for predicting the chemical behavior of this compound and its analogues.

Inductive Effects: The electronegativity of substituents on the nicotinamide ring and the ribose moieties exerts a significant inductive effect. rsc.org Electron-withdrawing groups pull electron density away from the reactive centers, making them more electrophilic and thus more reactive towards nucleophiles. rsc.org Conversely, electron-donating groups push electron density towards the reactive centers, decreasing their electrophilicity and reactivity.

Steric Effects: The size and spatial arrangement of substituents can introduce steric hindrance, which can impede the approach of reactants to the reactive sites. researchgate.netshutterstock.com For example, the introduction of bulky groups on the ribose moieties could hinder the access of enzymes or other large molecules to the diphosphate linkage, thereby slowing down hydrolysis rates. The conformation of the ribose rings themselves can also contribute to steric effects.

Electronic Effects: Beyond simple inductive effects, the electronic landscape of the this compound molecule, including resonance and aromaticity, plays a crucial role. The delocalized pi-electron system of the nicotinamide ring is central to its chemical function, particularly in redox reactions. Modifications that disrupt this aromatic system or alter the electron distribution will have a profound impact on the molecule's reactivity.

Hypothetical Reaction Rate Data for this compound Analogues:

| This compound Analogue | Substituent at C5 of Nicotinamide Ring | Relative Rate of Hydrolysis | Predominant Effect |

| Analogue A | -H (unmodified) | 1.0 | Baseline |

| Analogue B | -Cl | 3.5 | Inductive (-I) |

| Analogue C | -CH3 | 0.7 | Inductive (+I) |

| Analogue D | -C(CH3)3 | 0.2 | Steric Hindrance |

Correlation of this compound Conformation with Its Chemical Behavior

The three-dimensional conformation of this compound is intrinsically linked to its chemical behavior. The flexibility of the molecule, particularly around the glycosidic bonds and the diphosphate linkage, allows it to adopt various conformations, some of which may be more chemically active than others.

The ribose moieties in this compound can exist in different puckered conformations (e.g., C2'-endo or C3'-endo), and the equilibrium between these states can be influenced by substituents and the surrounding environment. nih.gov The conformation of the ribose rings affects the orientation of the nicotinamide and the second ribose group, which in turn can influence intramolecular interactions and the accessibility of reactive sites.

Rotation around the glycosidic bond connecting the nicotinamide to its ribose is another critical conformational parameter. This rotation determines the syn or anti orientation of the nicotinamide ring relative to the sugar. These different orientations can lead to distinct chemical properties and biological activities.

The diphosphate bridge also possesses considerable conformational freedom. The torsional angles of the P-O bonds can vary, leading to different spatial arrangements of the two ribose units. The binding of metal ions can lock the diphosphate bridge into a specific conformation, which may be essential for catalytic activity in certain enzymatic reactions.

Conformational States and Their Potential Chemical Implications:

| Conformational Feature | Predominant State | Potential Chemical Implication |

| Ribose Pucker (Nicotinamide side) | C2'-endo | More extended conformation, potentially favoring intermolecular reactions. |

| Ribose Pucker (Nicotinamide side) | C3'-endo | More compact conformation, may facilitate intramolecular interactions. |

| Glycosidic Bond Torsion | Anti | Generally the more stable conformation for purine (B94841) and pyrimidine (B1678525) nucleosides. |

| Glycosidic Bond Torsion | Syn | Can be adopted to fit into specific enzyme active sites. |

Photochemical and Electrochemical Investigations of Nicotinamide Ribose Diphosphate Ribose Namrdpr

Photoinduced Chemical Transformations

The nicotinamide (B372718) moiety, the reactive center of NAD+, is the primary chromophore responsible for its photochemical behavior. While the oxidized form, NAD+, is generally considered to have negligible fluorescence and is relatively photochemically stable, its derivatives and the reduced form, NADH, exhibit more complex photophysics.

Studies on nicotinamide, as a model system, show that upon UV irradiation, it can undergo transformations that have photoprotective implications. For instance, nicotinamide has been shown to protect against UV-induced damage in dermatological contexts, partly by providing energy repletion to irradiated cells as a precursor to NAD+. rsc.org

Research on coumarin-labeled nicotinamide derivatives has been conducted to explore their potential as photolabile "caged" compounds. In one study, an amide-tethered coumarin-nicotinamide derivative was found to be surprisingly photochemically stable upon continuous irradiation. acs.orgnih.gov This stability was attributed to the robust amide bond, in contrast to more easily cleaved ester bonds in similar compounds. acs.org Computational studies, including Time-Dependent Density Functional Theory (TD-DFT), have been employed to understand the electronic transitions and solvent interactions that govern the photostability of these derivatives. acs.orgnih.gov

Furthermore, investigations into NAD+ analogue dimers, such as 1-benzyl-1,4-dihydronicotinamide dimer ((BNA)₂), reveal that they can act as photosensitizers. nih.gov Upon irradiation, the triplet excited state of (BNA)₂ can engage in photoinduced electron transfer reactions, for example, with organometallic compounds, leading to the generation of reactive anionic species. nih.gov

The primary photophysics of both oxidized and reduced nicotinamide chromophores have been studied using model systems to avoid interference from the adenine portion of NAD+. unam.mx In oxidized models, an initially excited bright state decays on an ultrafast timescale (less than 400 fs), followed by slower decay components in the picosecond range. unam.mx

Electrochemical Redox Properties of NAD+ and Its Derivatives

The electrochemistry of the NAD+/NADH couple is central to its biological function in countless redox reactions. The redox chemistry is primarily focused on the nicotinamide ring, which can undergo a two-electron, one-proton reduction to form NADH. acs.org

The electrochemical reduction of NAD+ and the oxidation of NADH are complex, often irreversible processes involving multiple steps and intermediates. researchmap.jp

NAD+ Reduction: The electrochemical reduction of NAD+ typically proceeds via an initial one-electron transfer to form a free radical, NAD•, at a potential of approximately -1.0 V (vs. SCE). researchmap.jp This radical can then dimerize to form (NAD)₂, which can be further reduced in a subsequent one-electron step to yield NADH at a more negative potential. researchmap.jp

NADH Oxidation: The electrochemical oxidation of NADH to NAD+ is also a complex process and has been the subject of much investigation to understand the mechanism of hydrogen transfer. acs.org

The formal potential for the NAD+/NADH half-reaction (NAD+ + H+ + 2e⁻ ↔ NADH) at pH 7 and 25 °C is approximately -0.557 V versus a Saturated Calomel Electrode (SCE). researchmap.jp The redox pattern and chemical behavior of NAD+ and its related compounds have been extensively characterized using techniques like polarography. nih.govacs.org

Model compounds, or analogues, are frequently used to simplify the study of these electrochemical properties. For example, 1-(2,6-dichlorobenzyl)-1,4-dihydronicotinamide has been used as an NADH analog to study the oxidation mechanism. acs.org

Below is a table summarizing the key electrochemical potentials for the NAD+/NADH system.

| Redox Process | Species Involved | Approximate Potential (vs. SCE, pH 7) | Notes |

| Reduction | |||

| Initial 1e⁻ Reduction | NAD+ → NAD• | ~ -1.0 V | Forms a free radical intermediate. researchmap.jp |

| Dimerization | 2 NAD• → (NAD)₂ | - | A chemical step following the initial reduction. researchmap.jp |

| Dimer Reduction / Disprop. | (NAD)₂ → NADH | More negative than -1.0 V | Can also undergo proton-assisted disproportionation to NAD+ and NADH. researchmap.jp |

| Overall Reduction | NAD+ → NADH | Formal Potential: -0.557 V | Represents the two-electron, one-proton transfer. researchmap.jp |

| Oxidation | |||

| Dimer Oxidation | (NAD)₂ → NAD+ | ~ -0.4 V | Oxidation of the inactive dimer. researchmap.jp |

Mechanism of Electron Transfer Reactions Involving NAD+

The mechanism of electron transfer in reactions involving the NAD+/NADH couple is fundamental to bioenergetics. In biological systems, these reactions are catalyzed by dehydrogenase enzymes, but the underlying chemical principles can be studied with model systems.

Electrochemical studies indicate that the reduction of NAD+ is not a direct two-electron process. As mentioned, it involves a one-electron reduction to the NAD• radical, which is a key intermediate. researchmap.jp This radical is unstable and rapidly dimerizes, primarily at the C4 position of the nicotinamide ring, to form the inactive (NAD)₂ dimer. researchmap.jp The subsequent reduction of this dimer or its disproportionation leads to the formation of the biologically active NADH. researchmap.jp

The oxidation of NADH is not simply the reverse of this process. Direct electrochemical oxidation often requires a high overpotential and can lead to side products. The mechanism is believed to involve an initial electron transfer followed by deprotonation, though concerted hydride (H⁻) transfer mechanisms are also proposed, especially in enzymatic contexts. acs.org The study of NADH analogs helps to rule out certain mechanisms, such as a direct two-electron oxidation, in favor of more complex stepwise pathways. acs.org

Development of NAmRDPR-Based Electrocatalytic Systems

While no systems based on the specific "this compound" compound are documented, extensive research has focused on developing electrocatalytic systems that utilize the NAD+/NADH redox couple for chemical transformations. The goal is often to regenerate the expensive NADH cofactor for use in synthetic organic chemistry or to develop novel sensors and biofuel cells.

Mechanistically, these systems aim to overcome the high overpotential and irreversibility associated with the direct electrochemistry of NAD+/NADH. This is achieved by using catalysts or mediators that facilitate electron transfer.

One application involves using NAD+ in the synthesis of nanomaterials. For instance, NAD+ has been shown to play a crucial role in the shape-controlled growth of raspberry-like gold nanostructures. daneshyari.com The preferential adsorption of NAD+ on specific crystal facets of the gold directs the morphology. These resulting nanostructures exhibit excellent electrocatalytic activity for the oxidation of methanol and the reduction of oxygen, demonstrating how a nicotinamide-based compound can be integral to developing new catalytic materials. daneshyari.com

Biomimetic chemistry also plays a key role, with researchers developing synthetic mimics of NAD+/NADH. researchmap.jp Ruthenium polypyridyl complexes containing NAD+/NADH analogous ligands have been designed. researchmap.jp These molecules exhibit favorable photo- and electrochemical properties, mimicking the hydride transfer ability of the natural cofactor and providing pathways for the development of novel catalytic systems for energy transformation. researchmap.jpacs.org

Table of Compounds Mentioned

| Abbreviation / Trivial Name | Full Chemical Name |

| NAD+ | Nicotinamide Adenine Dinucleotide (Oxidized Form) |

| NADH | Nicotinamide Adenine Dinucleotide (Reduced Form) |

| (BNA)₂ | 1-benzyl-1,4-dihydronicotinamide dimer |

| BHC-nicotinamide | 6-bromo-7-hydroxycoumarin-4-ylmethylnicotinamide |

| SCE | Saturated Calomel Electrode |

Future Research Directions and Methodological Advances for Nicotinamide Ribose Diphosphate Ribose Namrdpr

Exploration of Unconventional Synthetic Routes for NAmRDPR

Integration of Artificial Intelligence and Machine Learning in this compound Research

The application of Artificial Intelligence (AI) and Machine Learning (ML) holds significant promise in accelerating this compound research. These computational approaches can be integrated into various stages, from predicting physicochemical properties and biological activities to optimizing synthetic pathways and analyzing complex experimental data. ML algorithms could be trained on existing datasets of nucleotide chemistry to predict this compound's stability under different conditions, its potential interactions with other molecules, or even its spectroscopic characteristics. jst.go.jptandfonline.comresearchgate.netjst.go.jpjst.go.jp AI could also aid in designing novel synthetic routes by exploring vast chemical reaction spaces and identifying optimal reaction conditions, catalysts, and protecting groups. Furthermore, in the analysis of complex biological samples where this compound might be present at low concentrations, ML techniques could enhance the identification and quantification of this compound from spectroscopic or chromatographic data by building predictive models based on known standards and potential interfering compounds.

Development of Novel Analytical Probes for this compound in Complex Chemical Systems

Accurate detection and quantification of this compound, particularly in complex biological matrices or reaction mixtures, necessitate the development of specific and sensitive analytical probes. Current analytical methods for this compound have primarily relied on techniques like paper chromatography and UV absorption spectroscopy following enzymatic hydrolysis for identification. jst.go.jptandfonline.comresearchgate.netjst.go.jpjst.go.jp Future research should focus on developing more advanced probes. This could involve the creation of highly specific antibodies or aptamers that selectively bind to this compound, enabling its detection and isolation using techniques like ELISA or affinity chromatography. Fluorescent or mass tags could be incorporated into probes or used in conjunction with chromatographic methods (e.g., HPLC-MS) to improve sensitivity and allow for imaging or multiplexed analysis. Developing biosensors that utilize this compound-interacting proteins or enzymes to generate a measurable signal upon binding could offer real-time monitoring capabilities in dynamic systems. The challenge lies in achieving high specificity for this compound amidst the structural diversity of other nucleotides and related metabolites.

Interdisciplinary Research Avenues for this compound Beyond Traditional Chemistry

While initially identified in the context of microbial metabolism, this compound research can expand into various interdisciplinary avenues. Given its origin from NAD+, a central coenzyme in metabolism wikipedia.org, exploring the potential roles or effects of this compound in other biological systems, including mammalian cells, could be a significant research direction. This would require collaboration between chemists, biochemists, and biologists. Investigating whether this compound has any signaling functions, acts as an intermediate in other metabolic pathways, or influences enzymatic activities could reveal novel biological roles. Furthermore, its identification in Aspergillus niger dokumen.pubjst.go.jptandfonline.comresearchgate.netjst.go.jpjst.go.jp suggests potential relevance in mycology and plant pathology, warranting collaborative studies to understand its role in fungal physiology or plant-fungal interactions. Materials science could explore incorporating this compound or its analogs into novel biomaterials or drug delivery systems, provided future research reveals relevant biological activities or properties.

Open Questions and Challenges in this compound Fundamental Chemical Research

Several fundamental chemical questions and challenges regarding this compound remain open. A comprehensive understanding of its intrinsic chemical stability across a range of pH, temperature, and solvent conditions is crucial for handling, storage, and formulating this compound. Detailed studies on its conformational flexibility and preferred spatial arrangements in solution using techniques like NMR spectroscopy are needed. The precise mechanisms of its chemical degradation pathways, beyond the known enzymatic one dokumen.pubtandfonline.com, require investigation to understand its fate in different environments. Exploring the potential for chemical modifications of the this compound structure to alter its properties or create analogs with desired characteristics presents a significant synthetic challenge. Furthermore, while UV absorption data exists jst.go.jptandfonline.comresearchgate.netjst.go.jpjst.go.jp, a more complete spectroscopic characterization (e.g., full NMR and Mass Spectrometry data) is necessary for unambiguous identification and future research.

Q & A

Advanced Question

Define roles : Assign tasks based on expertise (e.g., synthetic chemists, computational modelers).

Shared protocols : Use cloud-based tools (e.g., LabArchives) for real-time updates.

Cross-validation : Combine experimental data with in silico simulations (e.g., molecular docking).

For example, computational predictions of this compound’s binding affinity can guide wet-lab validation .

How can researchers ensure ethical compliance in studies involving this compound-derived compounds?

Basic Question

- Safety protocols : Follow OSHA guidelines for handling hazardous materials.

- Data integrity : Avoid selective reporting; disclose conflicts of interest.

- Peer review : Pre-register studies on platforms like Open Science Framework to reduce bias.

For human cell lines, obtain IRB approval and document consent procedures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products